molecular formula C11H17ClN4O2 B7077935 3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide

3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide

Cat. No.: B7077935
M. Wt: 272.73 g/mol
InChI Key: YKUOXCGPAVATMS-UHFFFAOYSA-N
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Description

3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chloro-substituted pyrimidine ring, a methoxy group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-diketone and an amidine derivative under acidic conditions.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol in the presence of a base like sodium methoxide.

    Amidation: The final step involves the coupling of the pyrimidine derivative with N,2-dimethylpropanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen or other substituents.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, while the amide moiety facilitates the compound’s stability and solubility. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxypyrimidine: Lacks the amide and dimethylpropanamide moieties, making it less versatile in biological applications.

    N,2-dimethylpropanamide: Lacks the pyrimidine ring, reducing its potential for specific molecular interactions.

    3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]propanamide: Similar structure but without the dimethyl substitution, which may affect its reactivity and biological activity.

Uniqueness

3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide stands out due to its unique combination of functional groups, which confer specific reactivity and biological properties. The presence of both the chloro and methoxy groups on the pyrimidine ring, along with the dimethylpropanamide moiety, enhances its potential for diverse applications in scientific research and industry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

3-[(5-chloro-2-methoxypyrimidin-4-yl)-methylamino]-N,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O2/c1-7(10(17)13-2)6-16(3)9-8(12)5-14-11(15-9)18-4/h5,7H,6H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUOXCGPAVATMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C1=NC(=NC=C1Cl)OC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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